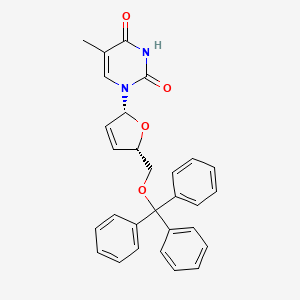

5'-O-Trityl-2',3'-dehydrothymidine

Description

Significance of Nucleoside Analogs in Organic Synthesis and Chemical Biology

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. By introducing strategic modifications to the sugar moiety or the nucleobase, chemists can create molecules that interact with cellular or viral enzymes in unique ways. These modifications can lead to the termination of DNA chain elongation or the introduction of non-functional components into nucleic acids, thereby disrupting replication processes.

This ability to interfere with nucleic acid metabolism makes nucleoside analogs a cornerstone of modern pharmacology. They represent a major class of antiviral and anticancer drugs. ontosight.ai A prime example is their application as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in the treatment of Human Immunodeficiency Virus (HIV). nih.gov In this context, the analogs are recognized by the viral reverse transcriptase enzyme but, once incorporated into the growing viral DNA chain, they halt its synthesis. ontosight.ai Beyond therapeutics, these analogs are invaluable in chemical biology for studying the mechanisms of DNA replication and repair.

Overview of Dehydrothymidine Derivatives as Key Intermediates

Within the family of nucleoside analogs, 2',3'-didehydro-2',3'-dideoxy-nucleosides (d4Ns) are of particular importance. These compounds are characterized by an unsaturation (a double bond) in the sugar ring between the 2' and 3' positions. This structural feature is critical to their biological activity.

The thymidine (B127349) analog in this class, 2',3'-didehydro-3'-deoxythymidine, is more commonly known as Stavudine (B1682478) (or d4T). Stavudine is a potent anti-HIV agent that inhibits the replication of the virus. nih.govsigmaaldrich.com The synthesis of Stavudine and other structurally related, biologically active molecules often requires the use of a precursor that already contains the dehydro-sugar moiety but is protected at the reactive 5'-hydroxyl position to allow for other chemical transformations. This makes protected dehydrothymidine derivatives, such as 5'-O-Trityl-2',3'-dehydrothymidine, essential synthetic intermediates. nih.govacs.org

Rationale for the Strategic Application of the Trityl Protecting Group in Nucleoside Chemistry

The synthesis of complex molecules like modified nucleosides is a multistep process that requires precise control over which parts of the molecule react. Protecting groups are temporary modifications used to block a reactive functional group from participating in a reaction while another part of the molecule is being altered.

The triphenylmethyl (Trityl) group is a bulky chemical moiety frequently used as a protecting group for primary hydroxyl (-OH) groups in carbohydrate and nucleoside chemistry. Its strategic value comes from several key properties:

Selectivity: The trityl group is large and sterically hindered, meaning it reacts preferentially with the least sterically hindered hydroxyl group. In a nucleoside, this is the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for other reactions.

Stability: Trityl ethers are stable under neutral and basic conditions, allowing for a wide range of subsequent chemical modifications to be performed on other parts of the nucleoside without affecting the protected 5'-end.

Ease of Removal: Despite its stability, the trityl group can be easily and cleanly removed under mild acidic conditions, restoring the 5'-hydroxyl group once its protective function is no longer needed.

This combination of selectivity, stability, and facile removal makes the trityl group an indispensable tool in the synthesis of nucleoside analogs like Stavudine, where precise modification of the sugar ring is required. The creation of the intermediate this compound is a classic example of this strategy in action, enabling the development of vital antiviral therapeutics.

Compound Data Tables

Below are the chemical properties for Stavudine (d4T), the final active compound derived from dehydrothymidine intermediates, and a closely related anhydro-intermediate.

Table 1: Chemical Properties of 2',3'-Didehydro-3'-deoxythymidine (Stavudine, d4T) Data sourced from available chemical databases. sigmaaldrich.comcymitquimica.com

| Property | Value |

| Synonyms | Stavudine, d4T, 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)thymine |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 3056-17-5 |

| Appearance | White to Almost White Powder |

| Purity | ≥98% |

Table 2: Chemical Properties of 5'-O-Trityl-2,3'-anhydrothymidine Note: This is a closely related anhydro-intermediate, not the dehydro-compound. Data is provided for comparative context. lgcstandards.com

| Property | Value |

| Molecular Formula | C₂₉H₂₆N₂O₄ |

| Molecular Weight | 466.53 g/mol |

| CAS Number | 25442-42-6 |

| Impurity Type | Intermediate |

| API Family | Zidovudine |

Properties

IUPAC Name |

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKIEAKHPFXJJ-IZZNHLLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 O Trityl 2 ,3 Dehydrothymidine

Retrosynthetic Analysis of 5'-O-Trityl-2',3'-dehydrothymidine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ub.eduslideshare.net For this compound, the analysis begins by identifying the key bond formations.

The most logical primary disconnection is the ether linkage between the 5'-hydroxyl group of the dehydrothymidine core and the trityl group. This leads to two precursor molecules: 2',3'-dehydro-3'-deoxythymidine (stavudine) and a tritylating agent, typically trityl chloride.

The subsequent retrosynthetic challenge lies in the synthesis of the 2',3'-dehydro-3'-deoxythymidine core. A common approach involves the deoxygenation of a ribonucleoside precursor. This can be envisioned through the removal of the 2' and 3' hydroxyl groups, often via a Barton-McCombie deoxygenation or related radical-based methods from a bis-xanthate derivative of a protected ribonucleoside. This leads back to a suitably protected thymidine (B127349) or uridine (B1682114) derivative as the starting material.

Classical Synthetic Routes and Their Evolution

The synthesis of 2',3'-didehydro-3'-deoxynucleosides, including the core of our target molecule, has undergone significant evolution, moving from initial, often harsh and low-yielding methods to more refined and sustainable protocols.

Improved Methodologies for Enhanced Yield and Purity

Recognizing the limitations of earlier methods, significant research has been directed towards developing more efficient, scalable, and environmentally friendly syntheses. depositolegale.it A notable improvement involves the replacement of hazardous reagents. For instance, tris(trimethylsilyl)silane (B43935) [(Me3Si)3SiH] has been successfully used as a less toxic alternative to tributyltin hydride in radical deoxygenation reactions.

Modern approaches often focus on "green chemistry" principles, aiming to reduce waste and improve atom economy. One such improved protocol involves the transformation of ribonucleosides into 2',3'-didehydro-2',3'-dideoxynucleoside derivatives through the radical deoxygenation of xanthates using more environmentally benign and cost-effective reagents. These advancements have not only improved the yield and purity of the final product but have also made the synthesis more amenable to industrial-scale production.

Protecting Group Strategies Employed in the Synthesis of Nucleosides

The selective modification of nucleosides is a complex task due to the presence of multiple reactive functional groups. Protecting group chemistry is therefore fundamental to the successful synthesis of compounds like this compound.

Selective 5'-Hydroxyl Protection Using Trityl Chlorides

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for the primary 5'-hydroxyl function in nucleosides due to its steric bulk, which favors reaction at the less hindered primary alcohol over the secondary hydroxyls at the 2' and 3' positions. ut.ac.ir The introduction of the trityl group is typically achieved by reacting the nucleoside with trityl chloride in the presence of a base, such as pyridine, which also acts as a solvent. ut.ac.ir

The reaction is generally highly regioselective for the 5'-hydroxyl group when conducted at room temperature with a slight excess of trityl chloride. umich.edu More reactive substituted trityl chlorides, such as the 4,4'-dimethoxytrityl (DMTr) group, are also commonly used and can be removed under milder acidic conditions. umich.edunih.gov The trityl group is stable to a wide range of reaction conditions used in subsequent synthetic steps and can be readily removed with mild acid treatment, such as aqueous acetic acid or dilute mineral acids. umich.edu

| Reagent | Conditions | Selectivity |

| Trityl chloride | Pyridine, room temperature | High for 5'-OH |

| Trityl chloride, AgNO3 | THF/DMF | High for 5'-OH, faster reaction |

| Dimethoxytrityl chloride | Pyridine, room temperature | High for 5'-OH, more acid-labile |

Orthogonal Protection Schemes in Multistep Nucleoside Synthesis

In the multistep synthesis of complex modified nucleosides, an orthogonal protection strategy is often essential. nih.gov This strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. nih.gov This allows for the selective deprotection and modification of different functional groups within the molecule in a controlled and stepwise manner.

For example, in the synthesis of this compound, the trityl group protecting the 5'-hydroxyl is acid-labile. If further modifications were required at other positions, one might employ base-labile or fluoride-labile protecting groups for other functionalities. This ensures that the deprotection of one group does not lead to the unintended removal of others, a crucial aspect for achieving high yields and purity in complex synthetic sequences. The p-nitrobenzyloxycarbonyl (pNZ) group, for instance, can be removed under neutral conditions and is orthogonal to many common protecting groups used in nucleoside and peptide synthesis. luxembourg-bio.com

| Protecting Group | Removal Conditions | Orthogonal To |

| Trityl (Tr) | Mild Acid | Base-labile groups, Fluoride-labile groups |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | Acid-labile groups, Base-labile groups |

| Benzoyl (Bz) | Base (e.g., NH3/MeOH) | Acid-labile groups, Fluoride-labile groups |

| p-Nitrobenzyloxycarbonyl (pNZ) | Neutral (e.g., SnCl2) | Acid-labile groups, Base-labile groups |

Stereochemical Control in Dehydrothymidine Synthesis

The introduction of the 2',3'-double bond in the sugar moiety of thymidine is a critical step that can lead to the formation of different stereoisomers. Achieving the desired stereochemistry is paramount as the biological activity of nucleoside analogues is often highly dependent on their three-dimensional structure.

One established method for controlling stereochemistry involves the use of a key intermediate, (2R,4S)-1-O-acetyl-5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-2-fluoro-2-phenylselenyl-4-thio-beta-D-ribofuranoside, which is synthesized from 2,3-O-isopropylidene-D-glyceraldehyde over a multi-step process. nih.gov This approach allows for the stereoselective synthesis of various pyrimidine (B1678525) and purine (B94841) nucleosides. nih.gov The strategic placement of protecting groups and the use of stereospecific reagents are crucial in guiding the reaction pathway to favor the formation of the desired isomer.

Table 1: Key Intermediates and Starting Materials in Stereoselective Synthesis

| Compound Name | Role in Synthesis |

| (2R,4S)-1-O-acetyl-5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-2-fluoro-2-phenylselenyl-4-thio-beta-D-ribofuranoside | Key intermediate for stereoselective synthesis |

| 2,3-O-isopropylidene-D-glyceraldehyde | Starting material for the synthesis of the key intermediate |

| This compound | Target compound |

Development of Novel Catalytic Approaches for Synthesis

The development of novel catalytic approaches aims to improve the efficiency, selectivity, and sustainability of this compound synthesis. Traditional methods often rely on stoichiometric reagents, which can generate significant waste and require harsh reaction conditions. Catalytic methods, in contrast, offer the potential for milder conditions, higher atom economy, and the ability to be recycled and reused.

Current research focuses on the design and application of transition metal catalysts and organocatalysts to facilitate key transformations in the synthetic route. For instance, palladium-catalyzed cross-coupling reactions are being explored for the formation of the C-N glycosidic bond, a critical step in nucleoside synthesis. These catalysts can offer high levels of stereocontrol and functional group tolerance.

Enzymatic catalysis presents another promising avenue. The use of nucleoside phosphorylases or transglycosylases can enable the direct and stereoselective synthesis of nucleosides under mild, aqueous conditions. While the application of these biocatalysts for the synthesis of modified nucleosides like 2',3'-dehydrothymidine is still an emerging field, it holds significant potential for developing more environmentally friendly and efficient synthetic processes.

The development of these novel catalytic systems is often guided by computational studies, which can help in understanding reaction mechanisms and in designing more effective catalysts. The ultimate goal is to develop robust and scalable catalytic processes that can be readily implemented in industrial settings for the large-scale production of this compound and its derivatives.

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Challenges |

| Classical Stoichiometric Methods | Use of stoichiometric amounts of reagents. | Well-established procedures. | Generates significant waste, may require harsh conditions. |

| Transition Metal Catalysis | Employs catalysts like palladium. | High stereocontrol, functional group tolerance. | Catalyst cost and removal from the final product. |

| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often milder conditions. | Catalyst loading and efficiency can be a concern. |

| Biocatalysis (Enzymatic) | Utilizes enzymes like nucleoside phosphorylases. | High stereoselectivity, mild aqueous conditions. | Substrate scope and enzyme stability can be limiting. |

Reactions Involving the 2',3'-Dehydro Moiety

The presence of the 2',3'-double bond in the sugar ring imparts unique reactivity to this compound, making it a substrate for a variety of addition reactions. These transformations allow for the introduction of new functionalities and the stereocontrolled synthesis of saturated nucleoside analogues.

Hydrogenation and Stereoselective Reduction Chemistry

The catalytic hydrogenation of the 2',3'-double bond in 2',3'-didehydro-2',3'-dideoxynucleosides is a fundamental transformation to produce the corresponding 2',3'-dideoxynucleosides. This reduction is commonly achieved using palladium on carbon (Pd/C) as a catalyst in a methanol (B129727) solvent at room temperature. This process effectively saturates the double bond, yielding the 2',3'-dideoxy analogue.

While specific studies detailing the stereoselective reduction of this compound are not extensively documented in readily available literature, the stereochemical outcome of such reactions is of paramount importance. The approach of the hydrogen to the double bond can be influenced by the stereochemistry of the existing chiral centers in the molecule, potentially leading to a mixture of diastereomers. The choice of catalyst and reaction conditions can play a crucial role in directing the stereoselectivity of the reduction.

| Product | Reagents and Conditions | Yield | Reference |

| 2',3'-Dideoxynucleosides | H₂, Pd/C, Methanol, Room Temperature | High | General transformation |

Epoxidation and Stereocontrolled Dihydroxylation Reactions

The electron-rich 2',3'-double bond of this compound is susceptible to electrophilic attack by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes to form epoxides. The stereochemistry of the resulting epoxide is influenced by the directing effects of the substituents on the sugar ring, potentially leading to the formation of either the α- or β-epoxide.

Stereocontrolled dihydroxylation of the 2',3'-double bond can be achieved using reagents like osmium tetroxide (OsO₄). This reaction typically proceeds via a syn-addition mechanism, resulting in the formation of a cis-diol. The facial selectivity of the dihydroxylation can be influenced by the steric hindrance imposed by the bulky 5'-O-trityl group and the thymine (B56734) base, as well as by the use of chiral ligands in asymmetric dihydroxylation reactions. The oxidation of pyrimidine nucleosides, including thymidine, with osmium tetroxide has been shown to proceed readily.

| Transformation | Reagents | Expected Product | Stereochemistry |

| Epoxidation | m-CPBA or Dioxiranes | 2',3'-Anhydro-5'-O-tritylthymidine | Mixture of α and β epoxides |

| Dihydroxylation | OsO₄ | 5'-O-Trityl-2',3'-dihydroxythymidine | Syn-addition (cis-diol) |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The 2',3'-double bond in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to complex bicyclic and spirocyclic nucleoside analogues.

In a Diels-Alder reaction , the 2',3'-unsaturated nucleoside can react with a conjugated diene. The stereochemical outcome of this [4+2] cycloaddition is governed by the endo rule, and the facial selectivity is influenced by the existing stereocenters in the nucleoside.

1,3-Dipolar cycloadditions offer a versatile method for the synthesis of five-membered heterocyclic rings fused to the sugar moiety. The reaction of the 2',3'-double bond with 1,3-dipoles such as azides or nitrones can lead to the formation of triazoline or isoxazolidine (B1194047) rings, respectively. These reactions are valuable for the introduction of nitrogen and oxygen heterocycles into the nucleoside structure.

While specific examples of cycloaddition reactions on this compound are not extensively reported, the reactivity of the 2',3'-double bond in related unsaturated nucleosides suggests its potential to participate in these transformations.

Modifications at the Thymine Base

The thymine base of this compound possesses several reactive sites that can be targeted for chemical modification, allowing for the synthesis of a wide range of nucleoside analogues with altered base-pairing properties and biological activities.

Halogenation and Cross-Coupling Reactions (e.g., Heck, Sonogashira)

The C5 position of the thymine ring is susceptible to electrophilic halogenation. However, a more common strategy for introducing substituents at this position involves the use of a pre-halogenated nucleoside, such as a 5-iodo derivative, in subsequent cross-coupling reactions.

Heck coupling reactions, which involve the palladium-catalyzed coupling of an unsaturated halide with an alkene, have been successfully applied to 5-iodouracil (B140508) nucleosides to introduce alkenyl substituents at the C5 position. Similarly, the Sonogashira coupling , a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the introduction of alkynyl groups at the C5 position of pyrimidine nucleosides. These reactions provide access to a diverse array of C5-substituted nucleoside analogues.

| Reaction | Substrate | Reagents | Product |

| Heck Coupling | 5-Iodo-pyrimidine nucleoside | Alkene, Pd catalyst, Base | 5-Alkenyl-pyrimidine nucleoside |

| Sonogashira Coupling | 5-Iodo-pyrimidine nucleoside | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-pyrimidine nucleoside |

Alkylation and Acylation Reactions on the Nucleobase

The N3 position of the thymine ring is a nucleophilic site that can be readily alkylated or acylated. The protection of the 5'-hydroxyl group with a trityl group leaves the N3 position accessible for such modifications. Alkylation of the N3 position of protected thymidine derivatives can be achieved using various alkylating agents in the presence of a base. This modification can alter the hydrogen bonding capabilities of the nucleobase.

Similarly, acylation at the N3 position can be performed using acylating agents such as acid chlorides or anhydrides. These modifications are useful for introducing a variety of functional groups onto the thymine base, further expanding the chemical diversity of the resulting nucleoside analogues.

| Transformation | Reagent | Site of Reaction |

| Alkylation | Alkyl halide, Base | N3 of Thymine |

| Acylation | Acyl chloride or Anhydride, Base | N3 of Thymine |

5 O Trityl 2 ,3 Dehydrothymidine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of 2',3'-Dideoxynucleosides

5'-O-Trityl-2',3'-dehydrothymidine serves as a crucial starting material for the synthesis of 2',3'-dideoxynucleosides (ddNs), a class of compounds that act as chain terminators in DNA synthesis and are fundamental in antiviral therapies. nih.govnih.gov The synthetic strategy hinges on the selective reduction of the 2',3'-double bond of the furanose ring.

The presence of the trityl group at the 5'-hydroxyl position is paramount, as it prevents unwanted side reactions during the reduction step. Catalytic hydrogenation is a common method employed for this transformation. The reaction typically involves treating this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process saturates the double bond, yielding the corresponding 5'-O-Trityl-2',3'-dideoxythymidine. Subsequent removal of the acid-labile trityl group, typically with a mild acid like trichloroacetic acid (TCA), affords the final 2',3'-dideoxythymidine. sigmaaldrich.com

| Reaction Step | Reagents and Conditions | Product |

| Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol) | 5'-O-Trityl-2',3'-dideoxythymidine |

| Detritylation | Trichloroacetic acid (TCA) in Dichloromethane | 2',3'-dideoxythymidine |

Role in the Preparation of 2',3'-Didehydronucleosides

The title compound is not only a precursor to saturated nucleosides but also plays a role in the synthesis of other 2',3'-didehydronucleosides, such as stavudine (B1682478) (d4T). google.comsigmaaldrich.comrsc.org While this compound is itself a didehydro-dideoxynucleoside, its protected nature allows for further modifications. The synthesis of stavudine often starts from thymidine (B127349), where the 5'-hydroxyl group is first protected with a trityl group. sciencesnail.com This protection is essential for the subsequent steps that introduce the 2',3'-unsaturation.

A common strategy involves the formation of a 2,3'-anhydro intermediate from the 5'-O-tritylated thymidine. This is followed by a base-catalyzed elimination reaction to generate the double bond, yielding this compound. The final step is the removal of the trityl group to give stavudine. google.com This highlights the importance of the trityl group in directing the synthesis towards the desired unsaturated product.

Intermediate for Nucleoside Phosphoramidites and Oligonucleotide Synthesis

One of the most significant applications of 5'-O-tritylated nucleosides, including the 2',3'-dehydrothymidine derivative, is in the solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry. sigmaaldrich.comyoutube.com The trityl group, or more commonly the dimethoxytrityl (DMT) group, serves as a temporary protecting group for the 5'-hydroxyl function of the nucleoside. nih.gov

In the synthesis cycle, a 5'-O-tritylated nucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of a support-bound nucleoside. sigmaaldrich.com The trityl group on the newly added unit is then removed with an acid, exposing a new 5'-hydroxyl for the next coupling reaction. This cycle of coupling and detritylation is repeated to build the desired oligonucleotide sequence. The unsaturated nature of this compound allows for the incorporation of this specific modified nucleotide into an oligonucleotide chain, which can be useful for studying DNA structure and function. medchemexpress.comnih.gov

Key Steps in Oligonucleotide Synthesis Involving a Trityl Group:

Detritylation: Removal of the 5'-trityl group from the support-bound nucleoside.

Coupling: Reaction of the free 5'-hydroxyl with a 5'-O-trityl-nucleoside phosphoramidite.

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Utility in the Synthesis of Nucleoside Conjugates and Prodrug Precursors (Focus on Chemical Aspects)

The 5'-hydroxyl group of nucleosides is a primary site for the attachment of various moieties to create conjugates and prodrugs with improved therapeutic properties. nih.govnih.govopenalex.orgnih.gov this compound, with its protected 5'-position, is an ideal starting point for modifications at other positions, such as the nucleobase or the 3'-position, before the final deprotection and conjugation at the 5'-hydroxyl.

Conversely, the trityl group itself, or more lipophilic derivatives, can be part of a prodrug strategy. By masking the polar 5'-hydroxyl group, a trityl group can increase the lipophilicity of the nucleoside analog, potentially enhancing its ability to cross cell membranes. nih.govfrontiersin.org Once inside the cell, the trityl group can be cleaved to release the active drug. For instance, prodrugs of azidothymidine (AZT) have been synthesized by esterifying the 5'-hydroxyl group to improve pharmacokinetic properties. openalex.orgnih.gov A similar strategy can be envisioned for derivatives of this compound. The "TriPPPro" approach, which involves modifying the gamma-phosphate of nucleoside triphosphates with lipophilic masking units, is another advanced prodrug strategy that builds on the principle of masking polarity to improve drug delivery. nih.govfigshare.com

| Prodrug Strategy | Chemical Modification | Purpose |

| Lipophilic 5'-Protecting Group | Attachment of a trityl or substituted trityl group to the 5'-OH. | Increase lipophilicity for enhanced cell membrane permeability. |

| Phosphate Prodrugs (e.g., ProTide) | Masking of the phosphate groups with aromatic and amino acid ester moieties. | Bypass the initial, often inefficient, phosphorylation step inside the cell. frontiersin.org |

| Conjugation | Attachment of targeting molecules or polymers to the 5'-OH group. | Site-specific drug delivery or improved pharmacokinetic profile. |

Scaffold for the Construction of Structurally Diverse Nucleoside Analogs

The protected and unsaturated nature of this compound makes it a valuable scaffold for the synthesis of a wide range of structurally diverse nucleoside analogs. nih.govresearchgate.netrsc.org The double bond in the sugar ring is a key functional group that can undergo various chemical transformations, allowing for the introduction of different substituents at the 2' and 3' positions.

For example, the double bond can be subjected to epoxidation, followed by ring-opening with various nucleophiles to introduce new functional groups with specific stereochemistry. beilstein-journals.org Furthermore, the trityl-protected scaffold allows for modifications to the thymine (B56734) base without affecting the sugar moiety. frontiersin.org This versatility enables the creation of libraries of novel nucleoside analogs for screening as potential therapeutic agents, including carbocyclic nucleoside analogs where the furanose oxygen is replaced by a methylene (B1212753) group. researchgate.netnih.govnih.gov The synthesis of double-headed nucleosides, where an additional nucleobase is attached to the sugar ring, also often starts from appropriately protected nucleoside precursors. beilstein-journals.orgsemanticscholar.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 O Trityl 2 ,3 Dehydrothymidine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique for the analysis of 5'-O-Trityl-2',3'-dehydrothymidine, owing to the presence of two principal chromophores within its structure: the trityl group and the thymine (B56734) base. The resulting spectrum is a composite of the electronic transitions within these two moieties.

The trityl (triphenylmethyl) group, a large, hydrophobic protecting group, is known to exhibit characteristic absorption bands in the UV region. These absorptions arise from π-π* transitions within the three phenyl rings. Typically, the trityl chromophore displays a low-energy absorption band around 220 nm, with more intense bands appearing at approximately 200 nm and 185 nm. nih.gov

The second chromophore, the thymine base, also possesses a distinct UV absorption profile. At neutral pH, thymidine (B127349), a closely related compound, exhibits a characteristic absorption maximum (λmax) at approximately 266 nm. mdpi.com This absorption is attributed to the π-π* transitions within the conjugated system of the pyrimidine (B1678525) ring. The introduction of the 2',3'-double bond in the sugar ring of this compound is expected to have a minor influence on the absorption maximum of the thymine chromophore. However, the pH of the solution can significantly affect the spectral shape and position of the absorption maximum of the thymine base due to deprotonation at higher pH values. mdpi.com

| Chromophore | Expected λmax (nm) | Reference |

| Trityl Group | ~220, ~200, ~185 | nih.gov |

| Thymine Base | ~266 | mdpi.com |

X-Ray Crystallography for Definitive Solid-State Structural Confirmation

A successful single-crystal X-ray diffraction experiment would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For this compound, key structural features to be determined would include:

Conformation of the furanose ring: The presence of the 2',3'-double bond would lead to a planar or near-planar conformation of the sugar ring, significantly different from the typical envelope or twist conformations seen in saturated deoxyribonucleosides.

Glycosidic bond conformation: The orientation of the thymine base relative to the sugar ring, defined by the torsion angle χ, would be determined. In most nucleosides, an anti conformation is favored.

Conformation of the 5'-O-trityl group: The bulky trityl group can adopt various conformations due to rotation around the C4'-C5' and C5'-O-trityl bonds. Its final orientation is often influenced by crystal packing forces.

Intermolecular interactions: The crystal packing would be dictated by a combination of van der Waals forces, particularly from the large trityl groups, and potential hydrogen bonding involving the N-H and C=O groups of the thymine base.

For comparison, the X-ray structure of a related compound, cytidine-5'-O-dimethylphosphate, reveals a D-ribofuranosyl ring in a 3T2 twist conformation and an anti conformation about the glycosidic bond. nih.gov While the sugar pucker would differ in this compound, the general principles of nucleoside conformation are applicable. The final crystal structure would be a result of the interplay between intramolecular conformational preferences and the energetic favorability of the crystal lattice.

| Structural Parameter | Expected Feature |

| Furanose Ring Pucker | Near-planar due to C2'=C3' double bond |

| Glycosidic Bond (χ) | Likely anti conformation |

| 5'-Exocyclic Torsion (γ) | Influenced by the bulky trityl group |

| Crystal Packing | Dominated by van der Waals interactions of trityl groups and potential hydrogen bonding of thymine bases |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a non-destructive and highly versatile technique for the analysis of nucleosides and their derivatives. nih.govnih.gov For a lipophilic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Stationary Phase: A nonpolar stationary phase, typically C18 or C8 silica, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for optimal separation of the target compound from its potential impurities, such as unreacted starting materials (e.g., thymidine) or de-tritylated byproducts.

Detection: A UV detector is commonly used, set to a wavelength where the chromophores of the molecule absorb, such as 254 nm or 266 nm.

A typical RP-HPLC method for a tritylated compound might involve a mobile phase of acetonitrile and water, with a small amount of an acid like formic acid to improve peak shape. sielc.com The high hydrophobicity imparted by the trityl group results in a significantly longer retention time compared to its non-tritylated counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, nucleosides like this compound are non-volatile due to the presence of polar functional groups and the high molecular weight. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.commdpi.com

The most common derivatization method for nucleosides is silylation . This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

Derivatization: The N3-H of the thymine base in this compound would be silylated to form its TMS derivative.

GC Separation: The resulting silylated derivative is then sufficiently volatile to be analyzed by GC, where it is separated on a capillary column.

MS Detection: The separated components are subsequently ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its structural confirmation. The molecular ion peak and characteristic fragment ions would be observed, confirming the molecular weight and structural features of the derivatized compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Key Considerations |

| HPLC | C18 or C8 silica | Acetonitrile/Water gradient | Non-destructive; suitable for purification and purity analysis. |

| GC-MS | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium) | Requires derivatization (silylation) to increase volatility. |

Computational and Theoretical Investigations of 5 O Trityl 2 ,3 Dehydrothymidine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental geometric and electronic properties of molecules. For 5'-O-Trityl-2',3'-dehydrothymidine, these calculations would typically be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

The electronic structure of this compound would also be influenced by the trityl group. A quantitative structure-activity relationship (QSAR) study on stavudine (B1682478) and its derivatives utilized the semi-empirical PM3 method to calculate various molecular properties. researchgate.net For this compound, the trityl group would act as a significant electron-donating group, which could affect the charge distribution across the entire molecule, including the thymine (B56734) base and the sugar moiety. This, in turn, would impact its reactivity and interaction with biological targets.

Table 1: Calculated Molecular Properties of Stavudine (d4T) from a QSAR Study

| Parameter | Value |

| Water Solubility (LogS) | 0.898644 |

| Connolly Accessible Area | 369.057 |

| Henry's Law Constant | 10.551 |

| Sum of Valence Degrees | 62 |

| Sum of Degrees | 34 |

| Shape Attribute | 14.0625 |

| Data from a computational study on stavudine and its derivatives. researchgate.net |

Conformational Analysis of the Nucleoside Sugar Moiety

The conformation of the furanose ring in nucleosides is a critical determinant of their biological activity. In this compound, the sugar moiety is a 2',3'-didehydro-2',3'-dideoxyribose. The conformational landscape of this unsaturated sugar ring in stavudine (d4T) has been extensively studied using quantum-chemical approaches.

A comprehensive conformational analysis of d4T revealed the existence of 19 allowed conformers within a 5.51 kcal/mol Gibbs free energy range at 298.15 K. researchgate.net The dominant sugar conformation was found to be O4'-endo (95.8%), which is a significant departure from that of natural thymidine (B127349). researchgate.net The presence of the bulky 5'-O-trityl group in this compound would introduce considerable steric constraints, likely favoring conformations that minimize interactions between the trityl group and the thymine base. This could potentially shift the conformational equilibrium of the sugar ring compared to the unsubstituted d4T.

Table 2: Distribution of Sugar Conformations in Stavudine (d4T)

| Conformation | Population (%) |

| O4'-endo | 95.8 |

| C1'-exo | 3.3 |

| C2'-endo | 0.7 |

| C3'-exo | 0.2 |

| Data from a comprehensive quantum-chemical investigation of d4T. researchgate.net |

Theoretical Studies of Reaction Mechanisms and Transition States for Derivatization

Theoretical studies of reaction mechanisms provide valuable insights into the synthesis and derivatization of nucleoside analogs. While specific studies on the derivatization of this compound are not prominent in the literature, general principles of nucleoside chemistry and computational approaches to reaction mechanisms can be applied.

The derivatization of this compound would primarily involve reactions at the hydroxyl group of the sugar moiety (if the trityl group were removed) or modifications of the thymine base. For instance, the synthesis of novel boron-containing derivatives of stavudine has been reported, where the reaction occurs at the 5'-hydroxyl group. nih.gov Theoretical calculations, such as DFT, can be employed to model the transition states of such reactions, helping to understand the reaction pathways and predict the feasibility and selectivity of different synthetic routes. These studies can elucidate the role of reagents and catalysts in the reaction mechanism.

Prediction of Spectroscopic Parameters Using Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a powerful tool for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govdrugbank.comresearchgate.net These predictions can aid in the structural elucidation and characterization of novel compounds.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. Such calculations have been successfully applied to other nucleosides and their derivatives. nih.gov The predicted spectra could then be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects. The bulky and conformationally flexible trityl group would present a challenge for accurate NMR prediction, requiring careful conformational sampling.

Table 3: Predicted ¹H NMR Chemical Shifts for Stavudine (d4T)

| Proton | Predicted Chemical Shift (ppm) |

| H6 | 7.5 |

| H1' | 6.9 |

| H2' | 5.9 |

| H3' | 6.4 |

| H4' | 4.8 |

| H5' | 3.8, 3.9 |

| CH₃ | 1.9 |

| Note: These are approximate values and can vary based on the computational method and solvent. A predicted spectrum is available on DrugBank. drugbank.com |

Molecular Dynamics Simulations and Their Application to Nucleoside Structure

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govosti.gov For this compound, MD simulations could be used to explore its conformational landscape in solution, complementing the static picture provided by quantum chemical calculations.

Emerging Research Avenues and Future Perspectives for 5 O Trityl 2 ,3 Dehydrothymidine in Organic Synthesis

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry's growing emphasis on sustainability has spurred the development of greener synthetic routes to crucial molecules like 5'-O-Trityl-2',3'-dehydrothymidine and its derivatives. Traditional batch syntheses are often plagued by long reaction times, the use of hazardous reagents, and the generation of significant waste. acs.orggoogle.com Modern approaches are focused on mitigating these issues through innovative technologies and greener chemical principles.

Another key aspect of green chemistry is the replacement of hazardous reagents with more environmentally benign alternatives. A sustainable protocol for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, including d4T, has been established that avoids toxic and difficult-to-remove reagents. mdpi.com This process utilizes tris(trimethylsilyl)silane (B43935) as a replacement for the hazardous Bu3SnH in radical deoxygenation reactions and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) instead of the potentially explosive AIBN. mdpi.com Furthermore, the use of enzymatic transglycosylation presents a promising green route for the synthesis of d4T. researchgate.net

Large-scale production processes are also being redesigned for improved sustainability. Patented industrial processes for d4T synthesis now focus on high yield and purity while avoiding hazardous reactions and incorporating novel purification steps to reduce solvent usage and waste. google.com

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Green Chemistry Protocol |

| Reaction Time | Hours to days | Minutes | Reduced compared to traditional |

| Reagents | Often hazardous (e.g., Bu3SnH, AIBN) | Optimized for efficiency | Environmentally benign alternatives |

| Waste Generation | High | Significantly reduced | Minimized |

| Throughput | Lower | High | Improved |

Exploration of Novel Reactivity and Unconventional Transformations

The 2',3'-unsaturated bond in this compound is a hub of chemical reactivity, offering a gateway to a wide array of novel nucleoside analogues. nih.gov Beyond its role as a precursor to d4T, this moiety can participate in various unconventional transformations.

Radical reactions at the nucleobase and sugar moieties of nucleosides are an area of growing interest. nih.govnih.gov While not extensively explored for this specific tritylated compound, the general reactivity of nucleoside radicals suggests potential for novel C-C and C-heteroatom bond formations. The generation of radicals under photoredox catalysis could open up new avenues for derivatization. acs.org

The 5'-hydroxyl group, once deprotected from the trityl ether, is a prime site for the synthesis of prodrugs . Esterification of the 5'-OH of d4T with various moieties, such as amino acids or other therapeutic agents, has been shown to enhance its chemotherapeutic properties and stability. nih.govnih.gov This highlights the importance of the trityl group as a temporary protecting group that enables selective modification at other positions before its removal to allow for 5'-derivatization.

Furthermore, the synthesis of phosphoramidate and polyphosphate derivatives of d4T has been explored. nih.govnih.gov These modifications can influence the biological activity and metabolic pathway of the parent nucleoside. The synthesis of these derivatives often involves the 5'-deprotected nucleoside, underscoring the role of this compound as a key intermediate.

Integration into Automated Synthesis Platforms for High-Throughput Derivatization

The demand for large and diverse libraries of nucleoside analogues for drug screening has driven the integration of synthetic methodologies with automated platforms. The trityl group, particularly the dimethoxytrityl (DMT) variant, is fundamental to automated solid-phase oligonucleotide synthesis . glenresearch.com Its acid-labile nature allows for the stepwise addition of nucleotide monomers, and the release of the trityl cation can be monitored in real-time by UV/Vis spectroscopy or conductivity to assess the efficiency of each coupling step. nih.gov This principle can be extended to the high-throughput synthesis of d4T analogues on a solid support, where this compound could serve as a key building block.

High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery. nih.govnih.govnuvisan.com The creation of focused libraries of nucleoside mimetics and analogues is a key strategy for identifying novel antiviral and anticancer agents. upenn.edu Automated synthesis platforms can be employed to rapidly generate a multitude of derivatives from a common scaffold like this compound, where the trityl group facilitates purification and handling during the automated process.

| Platform/Technique | Role of this compound | Key Advantages |

| Automated Solid-Phase Synthesis | Potential building block for d4T analogue libraries. | Trityl group allows for efficient, monitored, stepwise synthesis. glenresearch.comnih.gov |

| High-Throughput Screening (HTS) | Precursor for generating diverse libraries of nucleoside analogues. | Rapid identification of bioactive compounds from large libraries. nih.govupenn.edu |

| Combinatorial Chemistry | Trityl group can be used as a mass-tag for encoding libraries. | Efficient synthesis and deconvolution of large chemical libraries. glenresearch.com |

Design and Synthesis of Advanced Chemical Probes and Tools

This compound is a valuable starting point for the design and synthesis of sophisticated chemical probes to study biological processes. The trityl group itself can be functionalized to act as a reporter. For instance, fluorescently-tagged trityl groups have been developed, which can be "switched" on or off by changes in pH, providing a mechanism for controlled fluorescence activation. glenresearch.com These can be used to label oligonucleotides or other molecules for imaging and detection applications. The trityl cation's high desorption efficiency in mass spectrometry also makes it an excellent mass-tag for combinatorial chemistry and surface science applications. glenresearch.com

The nucleoside scaffold can be modified to create probes for various biological assays. The development of fluorescent nucleoside analogues that exhibit changes in their emission upon binding to a target protein is a powerful tool for high-throughput screening of enzyme inhibitors. nih.govnih.gov By analogy, this compound could be derivatized with environmentally sensitive fluorophores to create probes for viral enzymes.

Furthermore, the introduction of functionalities for bio-conjugation, such as biotin (B1667282) or "clickable" groups (alkynes or azides), can transform the molecule into a versatile tool for affinity purification, activity-based protein profiling, and targeted drug delivery. The synthesis of biotinylated analogues allows for strong and specific binding to streptavidin, enabling the isolation and detection of interacting biomolecules. nih.govgoogle.com The incorporation of a clickable handle would allow for the facile attachment of a wide range of reporter molecules or functional tags via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. google.com

Unexplored Derivatization Strategies and Complex Scaffold Construction in Nucleoside Chemistry

The chemical space around the 2',3'-dehydrothymidine core is far from fully explored, and this compound provides a stable and versatile platform for venturing into new territories of nucleoside chemistry.

One promising avenue is the synthesis of analogues with modifications at the C4'-position of the sugar ring. Such modifications have been shown to significantly impact the antiviral activity and toxicity profile of nucleosides. nih.gov Starting from the 5'-O-tritylated intermediate, selective reactions could be developed to introduce substituents at the C4'-position, leading to novel classes of compounds.

The construction of complex nucleoside scaffolds is another area of active research. This includes the synthesis of carbocyclic and thionucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) or sulfur atom, respectively. nih.govacs.orgnih.gov These modifications can enhance the metabolic stability of the nucleoside. For instance, strategies for the synthesis of 4'-thionucleosides have been developed, and applying these to the 2',3'-dehydrothymidine framework could yield novel compounds with unique biological properties. acs.org

Furthermore, the synthesis of d4T analogues with spacers between the sugar and the base moieties has been reported. nih.gov This approach, which can be facilitated by microwave irradiation, creates a new class of flexible nucleoside analogues whose therapeutic potential is still being investigated. The trityl-protected starting material is ideal for such explorations, as it allows for modifications to the nucleobase before the final deprotection step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.